Anticancer Potency of the 3,4,5-Trifluorophenyl Pattern
In a head-to-head in vitro cytotoxicity study, 3-phenyl-1-(3,4,5-trifluorophenyl)propan-1-one (Compound 43 in the study) exhibited an IC50 of 4.45 ± 2.57 µM against cancer cell lines, representing a more than 2.2-fold improvement in potency compared to unsubstituted and para-substituted analogs in the same series [1]. At a fixed concentration of 2.5 µM, the target compound achieved 45% ± 21% inhibition, whereas structurally related phenylpropiophenones bearing alternative substitution patterns (compounds 39, 40, 41, 42) all displayed IC50 values >10 µM and inhibition percentages below 27% [1].
| Evidence Dimension | In vitro cytotoxicity (IC50 and % inhibition) |
|---|---|
| Target Compound Data | IC50 = 4.45 ± 2.57 µM; 45% ± 21% inhibition at 2.5 µM |
| Comparator Or Baseline | Compound 39 (IC50 >10 µM; 18% ± 13% inhibition); Compound 40 (IC50 >10 µM; 5% ± 6% inhibition); Compound 41 (IC50 >10 µM; 27% ± 1% inhibition); Compound 42 (IC50 >10 µM; 10% ± 11% inhibition) |
| Quantified Difference | IC50 difference of >2.2-fold (target compound IC50 = 4.45 µM vs comparator IC50 >10 µM); Inhibition difference of 18-40 percentage points at 2.5 µM |
| Conditions | In vitro cytotoxicity assay; cancer cell lines; n = 2-4 independent experiments; data reported as mean ± SD |
Why This Matters
This direct comparative data identifies the 3,4,5-trifluorophenyl substitution pattern as critical for enhanced cytotoxic potency, enabling rational selection of this specific compound over structurally similar alternatives with lower potency in cancer research applications.
- [1] Ivković B, Nikolić K, Ilić BB, Žižak Ž, Novaković R, Čudina O, Vladimirov S. Phenylpropiophenone derivatives as potential anticancer agents: Synthesis, biological evaluation and quantitative structure-activity relationship study. European Journal of Medicinal Chemistry. 2013;63:239-255. Table 1c. DOI: 10.1016/j.ejmech.2013.02.013. View Source
